molecular formula C20H15N3OS B5693086 N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B5693086
M. Wt: 345.4 g/mol
InChI Key: PXHROHQPZJGGMK-UHFFFAOYSA-N
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Description

N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a heterocyclic compound featuring a naphthalene carboxamide core linked to a 5-phenyl-1,3,4-thiadiazole moiety. The naphthalene group enhances lipophilicity and aromatic interactions, while the thiadiazole ring is a pharmacophoric element associated with diverse biological activities, including antitumor and enzyme inhibitory effects .

Properties

IUPAC Name

N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-23(20-22-21-18(25-20)15-9-3-2-4-10-15)19(24)17-13-7-11-14-8-5-6-12-16(14)17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHROHQPZJGGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the formation of an amide bond between naphthalene carboxylic acid derivatives and thiadiazole derivatives. Common reagents used in this synthesis include:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : A coupling agent that activates carboxylic acids for amide bond formation.
  • HOBt (Hydroxybenzotriazole) : A reagent that helps prevent side reactions during the coupling process.

The reaction is usually carried out in organic solvents like acetonitrile or ethanol, with monitoring via thin-layer chromatography (TLC) and characterization through techniques such as NMR and IR spectroscopy .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, including:

  • Neuroblastoma
  • Colon cancer (HT-29)
  • Prostate cancer (PC3)

The mechanisms of action may involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against several pathogenic bacteria, particularly Gram-positive strains. The antibacterial activity was assessed using methods like the agar well diffusion method, which showed promising results against resistant bacterial strains .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture. Research indicates that derivatives of thiadiazole compounds can exhibit insecticidal properties. For example:

  • Studies have shown efficacy against pests like the rice stem borer (Chilo suppressalis), suggesting that these compounds could be developed into natural pesticides .

Case Study: Anticancer Activity Evaluation

A recent study evaluated a series of thiadiazole derivatives for their anticancer activity using the MTT assay against various cancer cell lines. The findings indicated that certain derivatives exhibited moderate to high cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

CompoundCell Line TestedIC50 (µM)Comparison with Doxorubicin
3dNeuroblastoma10Less effective
3hColon Cancer15Comparable

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related thiadiazole compounds. The results showed varying degrees of inhibition against different bacterial strains:

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus20High
Escherichia coli5Low

Mechanism of Action

The mechanism of action of N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . Additionally, the compound can induce oxidative stress in microbial cells, leading to cell death .

Comparison with Similar Compounds

Key Structural Features:

  • Core Heterocycles :

    • Target Compound : Naphthalene carboxamide + 1,3,4-thiadiazole.
    • 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide () : Acetamide + 1,3,4-thiadiazole .
    • Pyrazole Carboxamides () : Pyrazole + carboxamide .
    • Triazole Acetamides () : 1,2,3-Triazole + naphthoxy methyl .
  • Substituent Effects :

    • The naphthalene group in the target compound may improve membrane permeability compared to phenyl-substituted analogs (e.g., ’s 3a–3p).
    • The methyl group on the carboxamide nitrogen could reduce steric hindrance, enhancing binding affinity compared to bulkier substituents.

Physicochemical Properties

Comparative Data:

Compound Molecular Weight (g/mol) Melting Point (°C) LogP* (Predicted)
Target Compound ~375.4 Not reported ~3.8
2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide 267.7 Not reported ~2.5
3a (Pyrazole carboxamide) 402.8 133–135 ~3.2
6b (Triazole acetamide) 403.4 Not reported ~2.9

*LogP values estimated using fragment-based methods.

  • The target compound’s naphthalene core likely increases hydrophobicity compared to phenyl or triazole-based analogs.

Antitumor Activity:

  • 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide () : Inhibits tumor growth and angiogenesis by blocking cdc25A phosphorylation, critical for cyclin E/cdk2 activation .

Plant Growth Regulation (–6):

  • Triazole and tetrazole derivatives (e.g., 6b, 2h, 2j) exhibit growth-regulating activity via auxin- or cytokinin-like effects .
  • The target compound’s carboxamide group may confer similar bioactivity if optimized for agricultural applications.

Biological Activity

N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene ring linked to a thiadiazole moiety with a phenyl substitution. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its unique chemical properties, which are crucial for its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C20H15N3OS
Molecular Weight 345.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Recent studies have shown that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated the ability to induce apoptotic cell death in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . The mechanism involves cell cycle arrest at the G2/M phase and down-regulation of anti-apoptotic proteins .
  • Enzyme Inhibition : Some derivatives have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds ranged from 0.86 μM to 26.73 μM for AChE inhibition, indicating potential applications in treating neurodegenerative diseases .
  • Targeting Mechanisms : Studies have indicated that certain thiadiazole derivatives can selectively target tumor cells in vivo, enhancing their therapeutic effectiveness while minimizing side effects .

Pharmacokinetics

Pharmacokinetic studies for similar compounds suggest that thiadiazole derivatives generally exhibit favorable absorption and distribution profiles. The lipophilicity of the naphthalene ring enhances membrane permeability, facilitating cellular uptake . Metabolism typically involves phase I reactions leading to hydroxylated metabolites, which may retain biological activity.

Anticancer Activity

In vitro studies have demonstrated that this compound analogs show potent activity against various cancer cell lines:

  • MCF-7 Cells : IC50 values as low as 0.28 µg/mL were reported for related compounds .
  • HepG2 Cells : Similar potent effects were observed with IC50 values indicating significant growth inhibition.

Enzyme Inhibition Studies

In a comparative study of enzyme inhibitors:

  • Compounds derived from the thiadiazole framework displayed IC50 values against AChE ranging from 0.86 ± 0.33 μM to 26.73 ± 0.84 μM .
  • These results were benchmarked against standard drugs like Donepezil.

Q & A

Q. Key Considerations :

  • Purity control via column chromatography or recrystallization (e.g., ethanol/water mixtures) .
  • Reaction optimization for temperature (e.g., 80–100°C for cyclocondensation) and solvent systems (e.g., t-BuOH:H2_2O for click chemistry steps) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl group at δ ~3.3 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~1670 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C–N/C–S stretches) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between naphthalene and thiadiazole moieties) .

Example : In related compounds, 1^1H NMR of the triazole proton appears as a singlet at δ 8.3–8.4 ppm .

Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for antimicrobial activity?

Answer:
Methodology :

Variation of Substituents : Synthesize derivatives with modifications to:

  • Phenyl Group : Electron-withdrawing (e.g., –NO2_2, –Cl) vs. electron-donating (e.g., –OCH3_3) groups .
  • Naphthalene Position : Compare 1- vs. 2-naphthalene substitution .

Biological Assays :

  • Antifungal : Microdilution assays against Candida albicans (MIC values) .
  • Antibacterial : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative strains .

Q. Example SAR Table :

DerivativeR Group (Thiadiazole)MIC (μg/mL) C. albicansKey Finding
Parent 5-Phenyl8.0Baseline
A 4-NO2_2-Phenyl2.5Enhanced activity with –NO2_2
B 3-Cl-Phenyl16.0Reduced potency due to steric effects

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound Purity : Validate via HPLC (>95% purity) and elemental analysis .
  • Cellular Context : Test across multiple cell lines (e.g., cancer vs. non-cancer) to isolate target-specific effects .

Case Study : A derivative showed high in vitro antifungal activity but low in vivo efficacy due to poor solubility. Reformulation with PEG-400 improved bioavailability .

Advanced: How to optimize crystallization conditions for X-ray diffraction studies?

Answer:
Key Steps :

Solvent Screening : Use mixed solvents (e.g., DCM:hexane or ethanol:water) for slow evaporation .

Temperature Gradient : Crystallize at 4°C to reduce nucleation rate.

Additives : Introduce trace co-solvents (e.g., acetonitrile) to improve crystal habit .

Example : A related thiadiazole compound crystallized in the monoclinic space group P21_1/c with Z = 4, revealing π-π stacking between naphthalene rings .

Basic: What in vitro assays are used to assess biological activity?

Answer:

  • Anti-inflammatory : COX-2 inhibition assay (IC50_{50} measurement) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC or kinase targets) .

Protocol : For fungicidal activity, incubate with C. albicans in RPMI-1640 medium at 35°C for 48 hours .

Advanced: Which computational methods predict binding modes with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP450 or tubulin) .
  • MD Simulations : GROMACS for stability analysis (e.g., ligand-protein RMSD over 100 ns) .
  • QSAR Models : Train on datasets with Hammett constants (σ) and LogP values to predict activity .

Example : A docking study revealed hydrogen bonding between the carboxamide group and Thr145 of EGFR kinase .

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